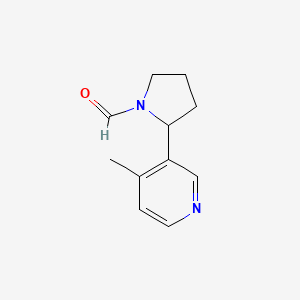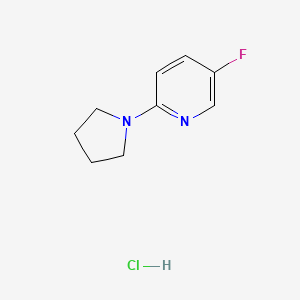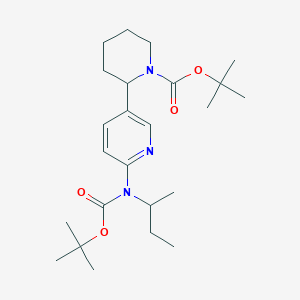
1-Ethenoxybutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenoxybutane-1,4-diol is an organic compound with the molecular formula C6H12O3 It is a derivative of butanediol, characterized by the presence of an ethenoxy group attached to the butane backbone
Vorbereitungsmethoden
The synthesis of 1-ethenoxybutane-1,4-diol can be achieved through several routes. One common method involves the reaction of butane-1,4-diol with ethylene oxide under controlled conditions. This reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the ethenoxy group. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial production methods for this compound often involve large-scale chemical processes. These processes may utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality this compound.
Analyse Chemischer Reaktionen
1-Ethenoxybutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The ethenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the ethenoxy group. These reactions often require specific catalysts and conditions to proceed efficiently.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation with KMnO4 may yield butane-1,4-dicarboxylic acid, while reduction with NaBH4 may produce butane-1,4-diol.
Wissenschaftliche Forschungsanwendungen
1-Ethenoxybutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. Its unique structure allows for the formation of complex molecules with specific properties.
Biology: In biological research, this compound is used as a reagent in enzymatic reactions and as a substrate for studying metabolic pathways.
Medicine: This compound has potential applications in drug development, particularly in the design of novel therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its reactivity and stability make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-ethenoxybutane-1,4-diol involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ethenoxy group can participate in various chemical transformations, leading to the formation of new bonds and functional groups.
In biological systems, this compound may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Ethenoxybutane-1,4-diol can be compared with other similar compounds, such as butane-1,4-diol and 1,4-butanediol.
Butane-1,4-diol: This compound is a simple diol with two hydroxyl groups. It is commonly used as a solvent and in the production of plastics and fibers. Compared to this compound, butane-1,4-diol lacks the ethenoxy group, which limits its reactivity and versatility in chemical reactions.
1,4-Butanediol: Similar to butane-1,4-diol, 1,4-butanediol is used in the synthesis of various chemicals and materials. the presence of the ethenoxy group in this compound provides additional functionalization options, making it more suitable for specific applications.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
1-ethenoxybutane-1,4-diol |
InChI |
InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h2,6-8H,1,3-5H2 |
InChI-Schlüssel |
JMOBUAHVOUUBEA-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC(CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)


![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)

![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)

